molecular formula C18H19N3O3 B5827303 [4-(4-NITROBENZYL)PIPERAZINO](PHENYL)METHANONE

[4-(4-NITROBENZYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B5827303
M. Wt: 325.4 g/mol
InChI Key: MWMNDOGSFBADCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitrobenzyl)piperazinomethanone is a compound that contains a piperazine ring substituted with a nitrobenzyl group and a phenylmethanone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrobenzyl)piperazinomethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(4-Nitrobenzyl)piperazinomethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-nitrobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrobenzyl)piperazinomethanone is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(16-4-2-1-3-5-16)20-12-10-19(11-13-20)14-15-6-8-17(9-7-15)21(23)24/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMNDOGSFBADCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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